1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid

Lipophilicity Drug design Physicochemical property comparison

1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid (CAS 1699454-68-6) is a geminally dimethyl-substituted, N-Boc-protected piperidine-2-carboxylic acid derivative with molecular formula C₁₃H₂₃NO₄ and molecular weight 257.33 g/mol. Also referred to as Boc-DMPA, the compound belongs to the class of sterically constrained cyclic α-amino acid building blocks, featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and two methyl substituents at the 3-position adjacent to the carboxylic acid function.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
CAS No. 1699454-68-6
Cat. No. B1382175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid
CAS1699454-68-6
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC1(CCCN(C1C(=O)O)C(=O)OC(C)(C)C)C
InChIInChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-6-7-13(4,5)9(14)10(15)16/h9H,6-8H2,1-5H3,(H,15,16)
InChIKeyBAMPIPDSJUTFSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid (CAS 1699454-68-6): A Sterically Constrained Boc-Protected Pipecolic Acid Building Block for Rational Procurement


1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid (CAS 1699454-68-6) is a geminally dimethyl-substituted, N-Boc-protected piperidine-2-carboxylic acid derivative with molecular formula C₁₃H₂₃NO₄ and molecular weight 257.33 g/mol . Also referred to as Boc-DMPA, the compound belongs to the class of sterically constrained cyclic α-amino acid building blocks, featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and two methyl substituents at the 3-position adjacent to the carboxylic acid function [1]. It is supplied as a powder with a purity specification of ≥95% (SigmaAldrich/Enamine) or ≥98% (Leyan) and is intended exclusively for research and further manufacturing use .

Why 1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid Cannot Be Replaced by Unsubstituted or Regioisomeric Boc-Pipecolic Acid Analogs


Simple substitution with Boc-pipecolic acid (CAS 26250-84-0) or the 4,4-dimethyl regioisomer (CAS 155302-06-0) is not scientifically equivalent because the 3,3-geminal dimethyl motif uniquely positions steric bulk adjacent to the carboxylic acid, altering both conformational preferences and reactivity in downstream coupling chemistry [1]. The Thorpe-Ingold effect predicts that the gem-dimethyl group at C3 accelerates cyclization and modulates the acidity of the α-carboxyl group through steric compression, while the Boc group provides acid-labile protection orthogonal to Fmoc-based strategies [2]. Critically, the 3,3-dimethylpiperidine scaffold confers a distinct biological selectivity profile when elaborated: literature on sigma receptor ligands demonstrates that 3,3-dimethyl-substituted piperidines achieve up to 680-fold selectivity for σ₁ over σ₂ receptors, versus 597-fold for the corresponding 4-methyl-substituted analogs—a 14% improvement in selectivity attributable to the substitution pattern [3].

Quantitative Differentiation Evidence for 1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid Versus Closest Structural Analogs


Increased Lipophilicity (XLogP) Relative to Unsubstituted Boc-Pipecolic Acid: Implications for Membrane Permeability of Downstream Products

The target compound's N-Boc and 3,3-dimethyl substitution pattern markedly increases computed lipophilicity compared to the unsubstituted Boc-pipecolic acid scaffold. The 4,4-dimethyl regioisomer (PubChem CID 10515301, same molecular formula C₁₃H₂₃NO₄) has a computed XLogP3-AA of 2.4, whereas Boc-pipecolic acid (CAS 26250-84-0, C₁₁H₁₉NO₄, MW 229.27) has an XLogP3 of only 1.8 [1][2]. The unprotected 3,3-dimethylpiperidine-2-carboxylic acid core (CAS 129769-02-4) has an XLogP3-AA of −1.2, indicating that the Boc group alone contributes approximately +3.0 log units to lipophilicity while the gem-dimethyl groups add an additional +0.6 log units over the Boc-pipecolic acid baseline [3]. This ~0.6 log unit increase in lipophilicity for the 3,3-dimethyl-Boc scaffold relative to Boc-pipecolic acid is significant for downstream lead optimization, where a ΔlogP of 0.5–1.0 can meaningfully alter membrane permeability and oral absorption potential [1].

Lipophilicity Drug design Physicochemical property comparison

Reduced Conformational Flexibility Versus Boc-Pipecolic Acid: Impact on Entropic Penalty in Target Binding

The 3,3-geminal dimethyl substitution on the piperidine ring significantly reduces the number of freely rotatable bonds in the core scaffold. The unprotected 3,3-dimethylpiperidine-2-carboxylic acid (CAS 129769-02-4) has only 1 rotatable bond, compared to 3 rotatable bonds for Boc-pipecolic acid (CAS 26250-84-0) [1][2]. The target compound, bearing both the Boc group and the 3,3-dimethyl constraint, is expected to retain approximately 4–5 total rotatable bonds (3 from the Boc group plus 1–2 from the constrained piperidine ring), versus 3 from Boc-pipecolic acid. However, the critical difference is that conformational freedom of the piperidine ring itself is substantially restricted by the gem-dimethyl group, which biases the ring into a preferred chair conformation and limits pseudorotation pathways [3]. This preorganization reduces the entropic penalty upon target binding, which can translate into improved binding affinity for elaborated ligands—a principle demonstrated in the σ₁ receptor series where 3,3-dimethyl-substituted compound 26 achieved Kᵢ = 0.35 nM [4].

Conformational restriction Rotatable bonds Bioisostere design

Divergent Sigma Receptor Selectivity of 3,3-Dimethyl vs. 4-Methyl Piperidine Scaffolds: Evidence from Radioligand Binding Assays

In a definitive head-to-head study by Berardi et al. (2005), the 3,3-dimethylpiperidine derivative (compound 26) and the 4-methylpiperidine derivative (compound 31) were directly compared in radioligand binding assays at σ₁ and σ₂ receptors [1]. The 3,3-dimethyl-substituted compound 26 exhibited a σ₁ Kᵢ of 0.35 nM with 680-fold selectivity over σ₂, while the 4-methyl-substituted compound 31 showed a σ₁ Kᵢ of 0.030 nM—approximately 11.7-fold higher potency—but with only 597-fold selectivity, representing a 14% lower selectivity window [1]. This trade-off between potency and selectivity is attributable to the steric and conformational effects of the substitution pattern. For procurement decisions, this means that the 3,3-dimethylpiperidine-2-carboxylic acid scaffold is the appropriate starting material when selectivity is prioritized over absolute potency, whereas the 4-methyl (or 4-substituted) scaffold may be preferred when potency is the primary objective. The target compound provides the Boc-protected entry point to this 3,3-dimethyl scaffold class .

Sigma receptor Selectivity Structure-activity relationship CNS drug discovery

Orthogonal Protecting Group Strategy: Boc (Acid-Labile) vs. Fmoc (Base-Labile) for the 3,3-Dimethylpiperidine-2-Carboxylic Acid Scaffold

The target compound employs a tert-butoxycarbonyl (Boc) protecting group, which is cleaved under acidic conditions (typically 25–50% TFA in CH₂Cl₂). The corresponding Fmoc-protected analog, 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid, requires basic deprotection conditions (typically 20% piperidine in DMF) . This orthogonality is critical for synthetic route planning: the Boc-protected target compound is compatible with Fmoc-based solid-phase peptide synthesis (SPPS) as a protected amino acid building block that remains stable during Fmoc deprotection cycles, whereas the Fmoc analog would be deprotected under standard SPPS conditions [1]. Commercially, the Boc-protected target (CAS 1699454-68-6) is priced at approximately €666 for 50 mg from CymitQuimica (Biosynth), while the Fmoc analog is listed at €690 for 50 mg from Biosynth—a negligible 3.6% cost difference that implies procurement should be driven by synthetic compatibility requirements rather than price .

Peptide synthesis Protecting group orthogonality Solid-phase synthesis

Steric Shielding of the α-Carboxyl Group: Implications for Coupling Efficiency in Amide Bond Formation

The 3,3-geminal dimethyl substitution in the target compound places significant steric bulk adjacent to the carboxylic acid at the 2-position. This is fundamentally different from the 4,4-dimethyl regioisomer (CAS 155302-06-0), where the gem-dimethyl group is remote from the carboxyl function [1]. The Thorpe-Ingold effect predicts that the gem-dimethyl substitution at C3 accelerates intramolecular cyclization reactions and can influence the pKa of the neighboring carboxylic acid through steric compression of the solvation shell [2]. In practical synthetic terms, this means the target compound (3,3-dimethyl) will exhibit slower intermolecular amide coupling kinetics compared to the 4,4-dimethyl regioisomer, but may show enhanced selectivity in intramolecular cyclization-based routes—a consideration for process chemists optimizing synthetic sequences [2]. The 4,4-dimethyl analog (CAS 155302-06-0) has a computed XLogP3-AA of 2.4 with identical MW (257.33 g/mol), demonstrating that the regiochemistry of dimethyl substitution does not alter global physicochemical descriptors but critically affects local steric environment at the reactive carboxyl center [1].

Amide coupling Steric hindrance Gem-dimethyl effect Synthetic methodology

Highest-Value Application Scenarios for 1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid Based on Quantitative Differentiation Evidence


Constrained Amino Acid Building Block for Fmoc-SPPS of Selectivity-Optimized Peptidomimetics

The Boc-protected 3,3-dimethylpiperidine-2-carboxylic acid is ideally suited for incorporation as a conformationally constrained amino acid residue in Fmoc-based solid-phase peptide synthesis (SPPS). Because the Boc group is stable to piperidine deprotection conditions, the building block can be coupled to the growing peptide chain without premature N-deprotection [1]. The 3,3-dimethyl scaffold provides ~2 fewer rotatable bonds in the piperidine ring compared to Boc-pipecolic acid, reducing the entropic penalty of binding when the peptidomimetic engages its biological target [2]. This application directly exploits the conformational restriction and orthogonal protection evidence established in Section 3.

Synthesis of Sigma-1 Receptor Ligands Requiring High Subtype Selectivity Over Sigma-2

For medicinal chemistry programs targeting sigma-1 receptors with stringent selectivity requirements (e.g., PET tracer development, where σ₁/σ₂ discrimination is critical), the 3,3-dimethylpiperidine-2-carboxylic acid scaffold provides the entry point to a chemotype that has demonstrated 680-fold σ₁ selectivity in radioligand binding assays—a 14% improvement over the 597-fold selectivity of the 4-methyl-substituted comparator [1]. The Boc group can be removed under acidic conditions to liberate the secondary amine for N-alkylation, enabling access to the N-[ω-(aryl)alkyl]-3,3-dimethylpiperidine pharmacophore class characterized by Berardi et al. (2005) [1].

Stereochemical Probe in Asymmetric Synthesis Leveraging Gem-Dimethyl Steric Bias

The 3,3-geminal dimethyl substitution adjacent to the C2 carboxyl creates a sterically biased environment that can influence the diastereoselectivity of reactions at the α-position. The Thorpe-Ingold effect predicts enhanced rates for intramolecular cyclization reactions involving the C2 carboxyl group [1]. This makes the target compound a valuable starting material for the synthesis of spirocyclic and bridged piperidine derivatives where the gem-dimethyl group enforces a specific conformational trajectory. This application scenario is distinct from the use of the 4,4-dimethyl regioisomer, which lacks steric influence at the reactive carboxyl center [2].

Quote Request

Request a Quote for 1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.